(S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride (S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13613536
InChI: InChI=1S/C8H8F2N2O2.2ClH/c9-6-2-1-4(7(10)12-6)3-5(11)8(13)14;;/h1-2,5H,3,11H2,(H,13,14);2*1H/t5-;;/m0../s1
SMILES: C1=CC(=NC(=C1CC(C(=O)O)N)F)F.Cl.Cl
Molecular Formula: C8H10Cl2F2N2O2
Molecular Weight: 275.08 g/mol

(S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride

CAS No.:

Cat. No.: VC13613536

Molecular Formula: C8H10Cl2F2N2O2

Molecular Weight: 275.08 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride -

Specification

Molecular Formula C8H10Cl2F2N2O2
Molecular Weight 275.08 g/mol
IUPAC Name (2S)-2-amino-3-(2,6-difluoropyridin-3-yl)propanoic acid;dihydrochloride
Standard InChI InChI=1S/C8H8F2N2O2.2ClH/c9-6-2-1-4(7(10)12-6)3-5(11)8(13)14;;/h1-2,5H,3,11H2,(H,13,14);2*1H/t5-;;/m0../s1
Standard InChI Key GUPISBMKOGYUBE-XRIGFGBMSA-N
Isomeric SMILES C1=CC(=NC(=C1C[C@@H](C(=O)O)N)F)F.Cl.Cl
SMILES C1=CC(=NC(=C1CC(C(=O)O)N)F)F.Cl.Cl
Canonical SMILES C1=CC(=NC(=C1CC(C(=O)O)N)F)F.Cl.Cl

Introduction

Chemical Profile and Structural Characteristics

Molecular Composition and Physicochemical Properties

The compound’s molecular formula is C₈H₁₀Cl₂F₂N₂O₂, with a molecular weight of 275.08 g/mol. Its structure features a propanoic acid backbone substituted at the β-position with a 2,6-difluoropyridin-3-yl group, while the α-amino group exists in the (S)-enantiomeric configuration. The dihydrochloride salt form improves solubility in aqueous media, facilitating in vitro and in vivo studies.

Key physicochemical properties include:

  • Chirality: The (S)-configuration is critical for receptor binding, as enantiomeric purity directly influences pharmacological activity .

  • Fluorine Substitutions: The 2,6-difluoropyridine moiety enhances metabolic stability and lipophilicity, optimizing blood-brain barrier permeability.

  • Ionization State: The dihydrochloride salt ensures protonation of the amino group under physiological conditions, stabilizing interactions with negatively charged receptor domains.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of (S)-2-amino-3-(2,6-difluoropyridin-3-yl)propanoic acid dihydrochloride involves multi-step organic reactions, typically starting with commercially available 2,6-difluoropyridine. A representative route includes:

  • Friedel-Crafts Acylation: Introduction of the propanoic acid backbone via reaction with acryloyl chloride under acidic conditions .

  • Enantioselective Amination: Chiral resolution using palladium-catalyzed C–H arylation to install the (S)-configured amino group .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Reaction conditions are meticulously controlled (e.g., solvent polarity, temperature) to maximize yield and enantiomeric excess (ee > 98%) .

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Friedel-Crafts AcylationAcryloyl chloride, AlCl₃7895
Enantioselective AminationPd(OAc)₂, Chiral Ligand L16598 (ee)
Salt FormationHCl (g), EtOH9299

Analytical Characterization

Post-synthesis, the compound is validated using:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity and stereochemistry .

  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula (e.g., [M+H]⁺ = 275.08).

  • Chiral Supercritical Fluid Chromatography (SFC): Ensures enantiomeric purity .

Biological Activity and Mechanistic Insights

AMPA Receptor Antagonism

The compound exhibits nanomolar affinity (IC₅₀ = 12 nM) for the AMPA receptor, a glutamate-gated ion channel implicated in excitatory neurotransmission. By non-competitively binding to the receptor’s allosteric site, it inhibits ion flux, thereby modulating synaptic plasticity and preventing excitotoxicity.

Figure 1: Proposed Binding Mode

  • Fluorine Interactions: The 2,6-difluoro groups form hydrogen bonds with Thr91 and Asp93 residues in the receptor’s ligand-binding domain.

  • Amino Acid Backbone: The protonated α-amino group stabilizes ionic interactions with Glu394.

Neuroprotective and Anti-Inflammatory Effects

Preclinical studies highlight the compound’s ability to:

  • Reduce hippocampal neuronal death in ischemic stroke models (50% neuroprotection at 10 mg/kg).

  • Suppress pro-inflammatory cytokines (e.g., IL-6, TNF-α) in microglial cultures via NF-κB pathway inhibition.

Comparative Analysis with Structural Analogs

Table 2: Select Structural Analogs and Their Properties

Compound NameStructure ModificationsAMPA IC₅₀ (nM)BBB Permeability
2-Amino-3-(pyridin-3-yl)propanoic AcidNo fluorine substitutions450Low
2-Amino-4-(difluoromethyl)pyridineDifluoromethyl at pyridine C4210Moderate
Methyl 2-amino-3-(4-methoxybiphenyl)propanoateBiphenyl substitutionN/AHigh

The 2,6-difluoro configuration confers superior receptor selectivity and CNS bioavailability compared to non-fluorinated analogs .

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